molecular formula C12H12N2O B15275092 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B15275092
M. Wt: 200.24 g/mol
InChI Key: JDVQFERYAANEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 5-methyl-2-formylbenzoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both methyl groups on the benzaldehyde and pyrazole moieties. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features enable various biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
IUPAC Name5-methyl-2-(3-methylpyrazol-1-yl)benzaldehyde
InChI KeyJDVQFERYAANEQS-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein functions essential for bacterial survival.
  • Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Antimicrobial Studies

Recent studies have demonstrated the efficacy of this compound against a range of microorganisms. For instance, a series of synthesized pyrazole derivatives were evaluated for their antimicrobial activity, showing promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Selected Microorganisms

CompoundMicroorganismZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can significantly inhibit cell growth and induce apoptosis.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)20

Case Studies

A notable case study involved the synthesis of novel pyrazole derivatives where this compound was used as a precursor. The derivatives were tested for their anticancer properties, revealing that some exhibited enhanced cytotoxicity compared to the parent compound .

Another study focused on the compound's role as a ligand in coordination chemistry, where it formed complexes with metal ions that displayed catalytic and biological activities. These complexes were evaluated for their effectiveness in promoting reactions relevant to drug synthesis and development.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-methyl-2-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-3-4-12(11(7-9)8-15)14-6-5-10(2)13-14/h3-8H,1-2H3

InChI Key

JDVQFERYAANEQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC(=N2)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.